molecular formula C16H18F3N5OS B5952985 N~5~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

N~5~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B5952985
M. Wt: 385.4 g/mol
InChI Key: RSUQPNCVPHEAPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~5~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a unique combination of pyrazole and thieno[2,3-c]pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This method is efficient and yields the desired pyrazole derivatives under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems and eco-friendly methodologies. Techniques such as ultrasound and microwave-assisted reactions have been employed to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N~5~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include ethanol, hydrazines, and molecular iodine. Reaction conditions often involve moderate temperatures and the presence of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the condensation of 5-amino-pyrazoles with enynones in the presence of ethanol and heat yields fluorescent pyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

N~5~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N5-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE stands out due to its unique combination of pyrazole and thieno[2,3-c]pyrazole moieties, which confer distinct chemical and biological properties. Its trifluoromethyl group further enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[1-(1-ethyl-5-methylpyrazol-4-yl)ethyl]-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N5OS/c1-5-24-9(3)11(7-20-24)8(2)21-14(25)12-6-10-13(16(17,18)19)22-23(4)15(10)26-12/h6-8H,5H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUQPNCVPHEAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C(C)NC(=O)C2=CC3=C(S2)N(N=C3C(F)(F)F)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.